molecular formula C12H27NO B8717728 2-Amino-1-dodecanol CAS No. 97028-87-0

2-Amino-1-dodecanol

Cat. No.: B8717728
CAS No.: 97028-87-0
M. Wt: 201.35 g/mol
InChI Key: VFAALMIZIKQCCB-UHFFFAOYSA-N
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Description

2-Amino-1-dodecanol is a versatile organic compound that serves as a valuable intermediate in research and development. This molecule features both an amino group and a hydroxyl group on a long-chain aliphatic backbone, making it a useful building block for the synthesis of more complex molecules. In pharmaceutical research, it can be utilized in the design and creation of potential active compounds, similar to how its structural analog, 1this compound, is a documented precursor in the synthesis of polymers like 12-polyurethane . In material science, its amphiphilic structure lends itself to the development of surfactants and other specialty chemicals. The compound must be handled with appropriate safety precautions. As a reagent of high interest in organic synthesis, it offers researchers a pathway to novel chemical entities. This product is intended for laboratory research purposes only and is not classified or suitable for human consumption, diagnostic use, or any therapeutic applications. Specific data on the melting point, boiling point, and CAS number for this exact isomer should be confirmed from analytical data. ⚠️ Important Note: The information provided is a template. The specific CAS number, physical properties (melting point, boiling point), and applications for the this compound isomer are not confirmed in the search results and must be verified and updated with accurate data before publication.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

97028-87-0

Molecular Formula

C12H27NO

Molecular Weight

201.35 g/mol

IUPAC Name

2-aminododecan-1-ol

InChI

InChI=1S/C12H27NO/c1-2-3-4-5-6-7-8-9-10-12(13)11-14/h12,14H,2-11,13H2,1H3

InChI Key

VFAALMIZIKQCCB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC(CO)N

Origin of Product

United States

Synthetic Methodologies for 2 Amino 1 Dodecanol and Its Derivatives

Conventional Organic Synthesis Approaches

Amination of Dodecanol (B89629) and its Precursors

Direct amination of 1-dodecanol (B7769020) (C12H26O, PubChem CID 8193, CAS 112-53-8) typically leads to the formation of 1-aminododecane (dodecylamine) rather than 2-amino-1-dodecanol. Studies on the direct amination of 1-dodecanol with ammonia (B1221849) (NH3) and hydrogen (H2) have explored the use of heterogeneous catalysts such as carbon-supported ruthenium (Ru), palladium (Pd), platinum (Pt), iridium (Ir), and osmium (Os). sfdchem.comnih.gov For instance, a Ru/C catalyst achieved an 83.8% yield of dodecylamine (B51217) from 1-dodecanol under specific conditions (150 °C, 4 bar ammonia, 2 bar hydrogen, 24 hours). sfdchem.comnih.gov The general mechanism for alcohol amination involves three steps: dehydrogenation of the alcohol to a carbonyl intermediate (aldehyde or ketone), condensation with ammonia to form an imine, and subsequent hydrogenation of the imine to the amine. sfdchem.comnih.govnih.gov However, these methods primarily focus on forming primary amines at the terminal carbon or other positions, not specifically the this compound isomer. While 1this compound (B15352) (PubChem CID 67107-87-3) has been synthesized by reacting dodecanol with phosphorus pentoxide in the presence of diacetate, this is a different isomer from this compound. biosynth.com

Preparation from ω-Haloalkanoic Acids and Analogues

Direct synthetic routes for this compound starting from ω-haloalkanoic acids or their analogues are not widely detailed in the literature. While ω-haloalkanoic acids like 12-bromododecanoic acid (PubChem CID 24851988, CAS 73367-80-3) are known compounds, their direct conversion to this compound with the specific placement of the amino and hydroxyl groups is not a commonly reported straightforward synthesis. sigmaaldrich.comxinchem.com

Multi-step Synthetic Sequences

More complex synthetic strategies are often employed to precisely introduce the amino and hydroxyl groups at the desired positions.

This compound serves as a crucial reactant in the synthesis of various amide derivatives, highlighting its utility as a building block rather than being synthesized from amide precursors in this context. For example, it is used in the formation of phenol-amide compounds with antioxidant properties. A notable synthesis involves the reaction of gallic acid (PubChem CID 346) with this compound. Specifically, a solution containing 2.55 g (15 mmol) of gallic acid, 4 g (30 mmol) of hydroxybenzotriazole (B1436442) (PubChem CID 7908), and 3 g (10 mmol) of this compound in 30 mL of tetrahydrofuran (B95107) is cooled to 0 °C. Subsequent addition of 3.1 g (15 mmol) of dicyclohexylcarbodiimide (B1669883) (PubChem CID 6777) in 5 mL of THF, followed by stirring, leads to the formation of amide compounds and 3 g of dicyclohexylurea (PubChem CID 7919) as a byproduct. google.com

Another instance involves the amidation of a crude acid chloride, derived from 2,5-dihydroxy-3,4-dimethoxy-5-methylbenzene acetic acid lactone. This acid chloride is redissolved in 20 mL of 1,2-dichloroethane (B1671644), and 3.8 g (19 mmol) of this compound along with 27 mL (19 mmol) of triethylamine (B128534) (PubChem CID 7900) are added at 20 °C. The mixture is then heated to 50 °C for 18 hours, yielding the corresponding amide with a 55% yield from this compound. researchgate.net

Table 1: Examples of Amide Formation from this compound

Reactant Acid/PrecursorReagents/ConditionsProduct TypeYield (from this compound)Reference
Gallic acid (activated)Hydroxybenzotriazole, Dicyclohexylcarbodiimide, THF, 0-20 °CPhenol-amideNot specified google.com
Crude acid chloride (from 2,5-dihydroxy-3,4-dimethoxy-5-methylbenzene acetic acid lactone)Triethylamine, 1,2-dichloroethane, 50 °C, 18 hAmide (Ib, R''=nC10H21)55% researchgate.net

Reductive amination is a widely utilized synthetic method for preparing amines from carbonyl compounds (aldehydes or ketones) by reaction with ammonia or other amines in the presence of a reducing agent. google.comyoutube.comlibretexts.org The general mechanism involves the initial formation of an imine or Schiff base intermediate through the condensation of the carbonyl compound with the amine source, followed by the catalytic hydrogenation or reduction of this imine to the desired amine. google.comlibretexts.orgunl.edu Common reducing agents include sodium borohydride (B1222165) (NaBH4, PubChem CID 23668192), sodium cyanoborohydride (NaBH3CN, PubChem CID 60935), or hydrogen gas (H2) over a metal catalyst (e.g., Raney nickel). google.comlibretexts.org

For the specific synthesis of this compound via reductive amination, a precursor containing a carbonyl group at the 2-position and a hydroxyl group at the 1-position (e.g., 2-oxododecan-1-ol or a protected derivative) would be required. While the general methodology of reductive amination is well-established for producing primary, secondary, and tertiary amines from various ketones and aldehydes libretexts.orgnih.gov, direct and widely reported synthetic routes specifically detailing the preparation of this compound from readily available dodecanol-derived carbonyl precursors through this method are not explicitly detailed in the provided search results. However, the asymmetric reductive amination of ketones, such as 2-decanone (B165314) (PubChem CID 10204), to yield 2-aminodecane (PubChem CID 11005) has been demonstrated using fungal reductive aminases, indicating the feasibility of forming 2-amino compounds via this route with appropriate precursors. nih.gov

Functional group interconversions offer versatile pathways to synthesize this compound, particularly through the reduction of an azide (B81097) intermediate. The reduction of an azido (B1232118) group (-N3) to an amino group (-NH2) is a well-known transformation in organic chemistry. uq.edu.au This can be achieved through various methods, including catalytic hydrogenation (using hydrogen gas in the presence of catalysts like palladium) or reduction with reagents such as lithium aluminum hydride (LiAlH4, PubChem CID 24701). uq.edu.au

To synthesize this compound via azido reduction, a key intermediate would be 2-azido-1-dodecanol. The synthesis of 1,2-azido alcohols can be accomplished through the ring opening of epoxides or the hydroxyazidation of alkenes. For instance, epoxides and aziridines can be converted to corresponding 2-azido alcohols and 2-azido amines, respectively, using sodium azide (PubChem CID 23665420) in the presence of reagents like Oxone® (PubChem CID 24785) or cerium(III) chloride (PubChem CID 24785). These reactions are typically highly regioselective and efficient, proceeding under mild conditions. organic-chemistry.org Furthermore, a one-step room temperature process for the synthesis of 1,2-azido alcohols from alkenes has been reported, involving a halogen source, a co-oxidant, a base, and an azide source. google.com

Another method for synthesizing organic azides directly from alcohols involves the use of 2-azido-1,3-dimethylimidazolinium hexafluorophosphate (B91526) (ADMP). This azide transfer reagent allows the conversion of various alcohols to their corresponding azides under mild conditions, with the byproducts being highly water-soluble, simplifying purification. organic-chemistry.org If 1,2-dodecanediol (B74227) (PubChem CID 139580) or a suitably protected form were available, this method could potentially yield 2-azido-1-dodecanol, which could then be reduced to this compound.

Table 2: Key Reagents and Conditions for Azido Reduction

Reducing AgentConditionsTypical ApplicationReference
Catalytic Hydrogenation (H2, Pd catalyst)Various solvents, ambient to elevated temperature/pressureGeneral reduction of azides to primary amines uq.edu.au
Lithium Aluminum Hydride (LiAlH4)Ethereal solvents (e.g., THF), controlled temperatureReduction of alkyl azides to primary amines uq.edu.au

Direct N-alkylation of Amino Acids with Alcohols

Direct N-alkylation of unprotected amino acids with alcohols represents a powerful and atom-economic strategy for synthesizing N-alkyl amino acids, which serve as valuable building blocks for various applications, including fully bio-based surfactants. This methodology is particularly attractive due to its high selectivity and the generation of water as the sole side product, simplifying purification procedures. nih.gov, d-nb.info, researchgate.net

Research has demonstrated the successful application of this method for synthesizing long-chain N-alkylated amino acids. For instance, the direct coupling of glycine (B1666218) with 1-dodecanol has been shown to yield N-dodecylglycine in excellent yields, often exceeding 90%. nih.gov, researchgate.net Similarly, N-dodecylalanine can be synthesized from alanine (B10760859) and 1-dodecanol, although with varying yields. google.com The reaction typically employs catalytic systems, such as homogeneous ruthenium (Ru) catalysts, which enable high yields and excellent retention of optical purity. nih.gov, d-nb.info An iron-catalyzed route using renewable fatty alcohols has also been described as an ideal green transformation for obtaining bio-based surfactants. nih.gov, researchgate.net

Table 1: Examples of Direct N-alkylation of Amino Acids with Alcohols for N-alkylated Amino Acid Synthesis

Amino AcidAlcoholProductYield (%)Catalyst TypeCitation
Glycine1-DodecanolN-dodecylglycine>90Ru or Fe nih.gov, researchgate.net
Alanine1-DodecanolN-dodecylalanine49Fe google.com
Glycine1-NonanolN-nonylglycine>90Ru or Fe nih.gov, researchgate.net

Biocatalytic and Chemoenzymatic Synthesis

Biocatalytic and chemoenzymatic approaches offer environmentally benign and highly selective routes for the synthesis of amino alcohols, often operating under mild conditions. These methods leverage the specificity of enzymes to achieve transformations that are challenging or inefficient through traditional chemical synthesis.

Enzymatic reduction provides a promising pathway for the synthesis of aliphatic primary ω-amino alcohols from their corresponding ω-amino fatty acids. This biocatalytic process typically involves the use of carboxylic acid reductases (CARs) in conjunction with endogenous aldehyde reductases, such as those found in E. coli. le.ac.uk, researchgate.net, researchgate.net

A notable example relevant to this compound is the successful biocatalytic production of 1this compound from 12-amino-dodecanoic acid. In one study, a concentration of 5.76 mM of 1this compound was achieved from 10 mM of the corresponding 12-amino-dodecanoic acid. le.ac.uk This demonstrates the potential of enzymatic methods to produce medium to long-chain amino alcohols, which are valuable in polymer-based industries. le.ac.uk, researchgate.net

Carboxylic acid reductases (CARs) are key enzymes in the biosynthesis of amino alcohols from carboxylic acids. These multi-domain proteins catalyze the reduction of carboxylic acids to aldehydes, a reaction that requires adenosine (B11128) triphosphate (ATP) and nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH) as cofactors. researchgate.net, nih.gov, sci-hub.se The resulting aldehydes can then be further reduced to alcohols by other reductases present in the system, such as E. coli endogenous aldehyde reductases. le.ac.uk, researchgate.net

CARs exhibit broad substrate specificity, enabling the conversion of a wide range of carboxylic acids, including aliphatic, aromatic, and di/tri-carboxylic acids, into their corresponding aldehydes. nih.gov, sci-hub.se This broad specificity makes them highly versatile tools in metabolic engineering and the development of biosynthetic pathways for various chemicals, including alcohols. nih.gov Studies have shown that both E. coli whole cells and purified enzymes can achieve excellent conversions in these biocatalytic cascades. researchgate.net

Chemoenzymatic pathways integrate chemical and enzymatic steps to synthesize complex molecules, including amino alcohols, for advanced materials. Amino alcohols are recognized as important industrial chemicals and potential platform chemicals due to their dual functionality. rsc.org

Traditional chemical routes for producing aliphatic amino alcohols, often from diols, can be challenging, requiring elevated temperatures and pressures, and frequently yielding mixtures of products (amino alcohol, diamine, and cyclic amine). rsc.org In contrast, enzymatic cascades offer a greener and more selective alternative, enabling the synthesis of amino alcohols under milder, aqueous conditions at room temperature and pressure. rsc.org For example, engineered two-enzyme cascades have been developed to selectively convert C4–C7 diols to the corresponding amino alcohols with high selectivity (e.g., 99%). rsc.org Such advancements reduce the reliance on harsh reagents and provide a sustainable route for producing bifunctional platform chemicals. rsc.org Furthermore, chemoenzymatic strategies have been explored for synthesizing amino-ester derivatives, which serve as precursors for ammonium (B1175870) salt-based surfactants, highlighting their utility in developing new materials. csic.es

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles is crucial for developing sustainable and environmentally responsible synthetic routes for this compound and its derivatives. These principles aim to minimize the environmental impact of chemical processes.

Atom economy, a core principle of green chemistry, dictates that synthetic methods should be designed to maximize the incorporation of all atoms from the starting materials into the final desired product. yale.edu, wordpress.com, sigmaaldrich.com, skpharmteco.com, hansrajcollege.ac.in This directly contributes to waste minimization, as any atoms not incorporated into the product are considered waste. wordpress.com, skpharmteco.com The goal is to prevent waste generation rather than treating or cleaning it up after it has been created. yale.edu, sigmaaldrich.com, hansrajcollege.ac.in

Utilization of Renewable Feedstocks and Bio-based Resources

The shift towards sustainable chemistry necessitates the use of renewable feedstocks for the production of valuable chemicals, including amino alcohols. Fatty alcohols, such as 1-dodecanol (PubChem CID: 8193), are key examples of precursors that can be derived from bio-based resources and serve as starting materials for the synthesis of amino alcohols like this compound.

1-Dodecanol can be obtained from renewable sources through various pathways. For instance, it can be directly synthesized from methyl isobutyl ketone (MIBK, PubChem CID: 7904), which itself is derivable from lignocellulose. This process involves a dual-bed catalyst system where MIBK is first converted to C12 oxygenates (alcohols and ketones), followed by hydrogenation to yield dodecanol. nih.gov Additionally, fatty alcohols can be produced by the hydrogenation of fatty acid methyl esters (FAME), which are derived from triglycerides found in plant oils and animal fats. rsc.orgrug.nlnih.gov

The "hydrogen borrowing" (also known as "borrowing hydrogen" or "acceptorless dehydrogenative coupling") strategy is a prominent green chemistry approach for the amination of alcohols using renewable resources. This methodology typically involves the in-situ dehydrogenation of the alcohol to a carbonyl compound, followed by condensation with an amine (or ammonia) to form an imine, and subsequent hydrogenation of the imine to the final amine or amino alcohol. The process is atom-economical, producing water as the only byproduct. rsc.orgrug.nlnih.gov

While direct synthesis of this compound from these specific renewable feedstocks is an active area of research, the general principles of utilizing bio-based 1-dodecanol as a precursor for amination reactions are well-established. For example, 1-dodecanol has been successfully used in the direct N-alkylation of unprotected amino acids, such as glycine (PubChem CID: 750) and alanine (PubChem CID: 595), to yield N-alkyl amino acids, demonstrating a fully bio-based and sustainable route for amino-functionalized compounds. rug.nlnih.gov

Development of Sustainable Catalytic Systems for Amination Reactions

The development of efficient and sustainable catalytic systems is crucial for the amination of alcohols to produce amino alcohols. The "hydrogen borrowing" strategy, as discussed, relies heavily on robust catalysts that can facilitate the sequential dehydrogenation, imine formation, and hydrogenation steps.

Various catalytic systems have been explored for the amination of alcohols, including those with long carbon chains relevant to this compound synthesis. Noble and transition metals supported on various materials have shown promise. For instance, the direct amination of 1-dodecanol with ammonia (PubChem CID: 222) to produce 1-dodecylamine (PubChem CID: 8140) has been investigated using catalysts such as ruthenium (Ru), palladium (Pd), platinum (Pt), iridium (Ir), and osmium (Os) supported on carbon or silica (B1680970). Ruthenium-on-carbon (Ru/C) catalysts have demonstrated high efficiency for this transformation. researchgate.netresearchgate.net

Table 1: Catalytic Performance for Direct Amination of 1-Dodecanol to 1-Dodecylamine

CatalystTemperature (°C)Ammonia Pressure (bar)Hydrogen Pressure (bar)Reaction Time (h)Dodecanol Conversion (%)1-Dodecylamine Yield (%)Reference
Ru/C1504224Not specified83.8 researchgate.net
Ir/SiO2Not specifiedNot specifiedNot specified24~7778 researchgate.net
Ru/SiO2Not specifiedNot specifiedNot specified24~7781 researchgate.net

Note: While these results are for 1-dodecylamine, they illustrate the effectiveness of these catalytic systems for amination of long-chain alcohols like 1-dodecanol, a key precursor for this compound.

Beyond noble metals, the development of Earth-abundant metal catalysts is a significant area of research for sustainable synthesis. Iron-based catalysts, for example, have been successfully employed in the N-alkylation of amino acids with 1-dodecanol, representing a green and waste-free transformation. rug.nlnih.gov For the synthesis of 1,2-amino alcohols generally, various advanced catalytic systems are being explored, including Cr/photoredox dual catalytic systems, chiral oxazaborolidinium ion catalysts, and electroreductive cross aza-pinacol coupling methods. These diverse catalytic approaches aim to achieve high selectivity and efficiency under mild conditions, reducing the environmental impact of amino alcohol production. organic-chemistry.org

Microwave-Assisted and Other Accelerated Synthetic Methodologies for Amino Alcohols

Microwave-assisted synthesis offers a powerful tool for accelerating chemical reactions, leading to reduced reaction times, improved yields, cleaner reactions, and often enabling solvent-free conditions, aligning with green chemistry principles. This methodology is particularly beneficial for reactions involving alcohols and the formation of amino alcohols. organic-chemistry.orgnih.govbeilstein-journals.org

Microwave irradiation has been effectively applied to reactions of various alcohols, including 1-dodecanol. For instance, 1-dodecanol has been successfully utilized in microwave-assisted reactions for the formation of 2-amino-1,3-thiazoles, demonstrating satisfactory yields (75%). researchgate.net Furthermore, rapid covalent modification of silicon oxide surfaces with alcohols, including 1-dodecanol, has been achieved through microwave-assisted reactions, highlighting the ability of microwaves to accelerate condensation reactions. researchgate.net

For amino alcohols specifically, microwave-assisted methods have been employed in the conversion of α-amino alcohols to chiral 2-substituted pyrrole (B145914) derivatives. This solvent-free, microwave-assisted coupling significantly reduces reaction time, cleans up the reaction profile, and eliminates the need for solvents, while maintaining the optical purity of the products. organic-chemistry.org Similarly, microwave irradiation has been shown to significantly speed up reaction times in sequential two-step, one-pot syntheses of hydantoins from amino acids, a process that can involve alcohol functionalities. beilstein-journals.org These examples underscore the potential of microwave technology to provide accelerated and environmentally friendly routes for the synthesis and modification of this compound and related amino alcohol structures.

Table 2: Examples of Microwave-Assisted Reactions Involving Alcohols and Amino Alcohols

Reactant TypeProduct TypeKey ConditionsObserved BenefitReference
Primary Alcohols2-Amino-1,3-thiazolesMicrowave irradiation, TCCA, TEMPO, ThioureaSatisfactory yields (e.g., 75% for dodecanol) researchgate.net
α-Amino AlcoholsChiral Pyrrole Deriv.Microwave, solvent-free, silica gelReduced reaction time, cleaner, solvent elimination, good yields organic-chemistry.org
Alcohols (e.g., 1-Dodecanol)Surface ModificationMicrowave, silicon oxide surfacesRapid covalent modification, accelerated condensation researchgate.net
Amino AcidsHydantoinsSequential two-step, one-pot microwave, in waterSignificantly speeds up reaction times beilstein-journals.org

Chemical Reactivity and Transformation Pathways

Reactions Involving the Primary Amine Functionality of 2-Amino-1-dodecanol

The primary amine group in this compound serves as a nucleophilic center, readily participating in reactions that form new carbon-nitrogen bonds.

Acylation and Amide Bond Formation

The primary amine of this compound can be readily acylated to form stable amide bonds. This transformation is fundamental in synthesizing various functional molecules.

The acylation of the amine function provides an effective route to creating compounds with specific properties. google.com For instance, the reaction of this compound with carboxylic acids, often activated by coupling agents, yields N-acylated derivatives. A common method involves using dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of an activator like 1-hydroxybenzotriazole (B26582) (HOBt). google.com

In a specific example, this compound was reacted with gallic acid using DCC and HOBt in tetrahydrofuran (B95107) (THF). google.com The reaction mixture, initially cooled to 0°C, was stirred for several hours at room temperature to yield the corresponding amide. google.com This process highlights a standard procedure for amide bond formation where the amine group of this compound nucleophilically attacks the activated carboxyl group. google.com

Another documented acylation involves the reaction with stearic acid to produce a ceramide mimetic. nih.gov This type of reaction underscores the utility of this compound in creating lipid-like structures. nih.gov The reaction conditions for such acylations can be tailored, for example, by using an acid chloride in the presence of a base like triethylamine (B128534) in a solvent such as 1,2-dichloroethane (B1671644) at elevated temperatures (e.g., 50°C). google.com

Table 1: Examples of Acylation Reactions

Acylating Agent Coupling Agents/Base Product Type Reference
Gallic Acid Dicyclohexylcarbodiimide (DCC), 1-Hydroxybenzotriazole (HOBt) Phenol-amide compound google.com
Stearic Acid 1-[3-(Dimethylamino)propyl]-3-ethylcarbodiimide hydrochloride (EDC), 4-(N,N-dimethylamino)pyridine (DMAP) Ceramide mimetic nih.gov

N-Alkylation and Derivatization Reactions

N-alkylation of the primary amine introduces alkyl substituents, modifying the molecule's steric and electronic properties. A prominent method for this is the "borrowing hydrogen" or "hydrogen autotransfer" strategy, which uses alcohols as alkylating agents in the presence of a metal catalyst, releasing water as the only byproduct. rsc.org

Ruthenium and iron complexes have proven to be effective catalysts for the N-alkylation of amines with alcohols. oup.comnih.gov While direct N-alkylation of this compound is not extensively detailed, the N-alkylation of other amino compounds with long-chain alcohols like 1-dodecanol (B7769020) demonstrates the feasibility of this reaction. oup.comnih.govrug.nl For example, benzamide (B126) has been successfully N-alkylated with 1-dodecanol using a RuCl₂(PPh₃)₃ catalyst at 180°C to give N-dodecylbenzamide. oup.com

More relevantly, unprotected amino acids such as glycine (B1666218) have been directly N-alkylated with 1-dodecanol using ruthenium or iron-based catalysts. nih.govrug.nl These reactions are typically performed at elevated temperatures (e.g., 110°C) and can yield mono- or di-alkylated products depending on the reaction conditions. nih.govrug.nl This methodology is presented as a sustainable route to producing N-alkylated amino acids, which can act as surfactants. nih.gov The principles of these reactions are applicable to this compound, suggesting its primary amine can be selectively alkylated in the presence of the hydroxyl group.

Formation of Urethane (B1682113) Derivatives

The nucleophilic primary amine of this compound can react with isocyanates or other carbonate derivatives to form urethane (carbamate) linkages. This reaction is the basis for the synthesis of polyurethanes, where amino alcohols can act as chain extenders or end-cappers. justia.comresearchgate.net

The reaction of an amino alcohol with a diisocyanate, for instance, would lead to the incorporation of the this compound moiety into a polymer chain, with the hydroxyl group remaining available for further reactions. google.com The formation of urethane-containing diacids or hydroxy acids can also be achieved by reacting amino alcohols with phenyl carbonates. researchgate.net These monomers can then be polymerized to create poly(ester-urethane)s. researchgate.net The reactivity of the amine group towards isocyanates is generally high, allowing for efficient formation of the urethane bond.

Reactions Involving the Hydroxyl Functionality

The primary hydroxyl group of this compound can undergo reactions typical of alcohols, such as esterification, etherification, and oxidation. The presence of the nearby amine group can sometimes influence these reactions.

Esterification and Etherification Pathways

Esterification: The hydroxyl group can be acylated by reacting with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to form esters. This reaction is typically catalyzed by an acid. However, esterification with long-chain alcohols can sometimes be challenging. researchgate.net In the context of amino alcohols, selective O-acylation can be difficult to achieve without protecting the more nucleophilic amine group first. If the amine is protonated under acidic conditions or converted into a less reactive form (like an amide), the hydroxyl group can be targeted for esterification. For example, enzymatic esterification using lipases like Candida antarctica lipase (B570770) B (CALB) has been explored for reacting alcohols like 1-dodecanol with amino-containing molecules. reddit.com

Etherification: The formation of ethers from the hydroxyl group of this compound can be achieved under various conditions. A direct catalytic etherification of glycerol (B35011) with 1-dodecanol has been reported, suggesting similar pathways are possible for this compound. rsc.org This reaction can be promoted by adding a small amount of an alkyl bromide, such as 1-bromododecane, which generates a Brønsted acid in situ to catalyze the reaction. rsc.orgsigmaaldrich.com This method provides a direct route to synthesizing ethers from alcohols. rsc.org

Oxidation Reactions

The primary hydroxyl group of this compound can be oxidized to form an aldehyde or a carboxylic acid, depending on the oxidant and reaction conditions. To prevent the oxidation of the amine group, it is often protected, for instance, by acetylation. louisville.edu Once the amine is protected as an N-acetyl group, it becomes more resistant to oxidation. louisville.edu

Various catalytic systems are known to oxidize primary alcohols like 1-dodecanol. For example, 1-dodecanol can be oxidized to dodecanal (B139956) using a ruthenium catalyst with sodium bromate (B103136) as the co-oxidant. sigmaaldrich.comsigmaaldrich.com Other systems include MoO₃ supported on multiwall carbon nanotubes (MWCNTs). sigmaaldrich.com In a study on the oxidation of amino alcohols, it was noted that a protected N-acetyl-amino group would resist oxidation, forcing the reaction to occur at the hydroxyl group. louisville.edu This selective oxidation would theoretically convert 2-(acetylamino)-1-dodecanol to 2-(acetylamino)dodecanal or further to 2-(acetylamino)dodecanoic acid.

Table 2: List of Mentioned Chemical Compounds

Compound Name Other Names Molecular Formula Function/Role
This compound - C₁₂H₂₇NO Reactant
Gallic Acid 3,4,5-Trihydroxybenzoic acid C₇H₆O₅ Reagent
Dicyclohexylcarbodiimide DCC C₁₃H₂₂N₂ Coupling Agent
1-Hydroxybenzotriazole HOBt C₆H₅N₃O Coupling Agent Activator
Tetrahydrofuran THF C₄H₈O Solvent
Stearic Acid Octadecanoic acid C₁₈H₃₆O₂ Reagent
Triethylamine TEA C₆H₁₅N Base
1,2-Dichloroethane - C₂H₄Cl₂ Solvent
1-Dodecanol Lauryl alcohol C₁₂H₂₆O Reagent/Comparative Compound
RuCl₂(PPh₃)₃ Dichlorotris(triphenylphosphine)ruthenium(II) C₅₄H₄₅Cl₂P₃Ru Catalyst
Glycine - C₂H₅NO₂ Reactant
Isocyanate - -N=C=O Functional Group/Reagent Class
Dodecanal Lauraldehyde C₁₂H₂₄O Product of Oxidation

Chemo-selectivity in Dual-Functionalized this compound Reactions

Chemoselectivity refers to the preferential reaction of a reagent with one of two or more different functional groups in a molecule. ias.ac.inlouisville.edu In this compound, the presence of both a nucleophilic amino group (-NH₂) and a hydroxyl group (-OH) presents an opportunity for selective chemical modifications. The inherent difference in the nucleophilicity of these two groups is the primary driver of this selectivity.

Generally, the amine group is a stronger nucleophile than the hydroxyl group because nitrogen is less electronegative than oxygen, making its lone pair of electrons more available for donation. youtube.com This principle dictates that under neutral or basic conditions, reagents that react with nucleophiles will preferentially attack the amino group. For instance, in acylation reactions using an acyl chloride or anhydride (B1165640) without a specific catalyst, the amino group will be selectively acylated to form an amide, leaving the hydroxyl group intact.

Conversely, to target the hydroxyl group, the more reactive amino group must first be "protected." This involves converting the amine into a less reactive functional group (like a carbamate) that can be removed later in the synthesis. Once the amine is protected, the hydroxyl group can undergo reactions such as esterification or etherification. This strategy of protection and deprotection is a fundamental tool for achieving chemoselectivity in molecules with multiple functional groups. youtube.com

The choice of reaction conditions and reagents is critical in directing the transformation to the desired functional group. For example, while acylation typically favors the amine, specific catalysts or reaction conditions could potentially enhance the reactivity of the hydroxyl group. The ability to selectively address either the amine or the hydroxyl function makes this compound a highly adaptable component in multi-step syntheses.

Synthesis of Complex Derivatives and Architectures

The dual functionality and linear carbon chain of this compound make it an ideal starting material for constructing larger, more complex molecules with specific structural and functional properties.

Development of Lipid Mimetics from this compound

This compound serves as a valuable scaffold for the synthesis of lipid mimetics, which are molecules designed to imitate the structure and function of natural lipids. nih.gov A notable application is in the creation of mimetics of gangliosides like GM3, where the sphingosine (B13886) backbone of the natural lipid is replaced by the this compound structure. nih.gov

The synthesis of a GM3 lipid mimetic illustrates the utility of this compound. In this process, the amino group of this compound is linked to a complex carbohydrate headgroup (sialyllactose), and a fatty acid (like stearic acid) is then attached to the same amino group, forming a ceramide-like structure. nih.gov The resulting molecule possesses the key structural features of a ganglioside: a polar carbohydrate headgroup and a nonpolar lipid tail, but with the simplified C12 amino alcohol backbone instead of sphingosine. nih.gov This substitution is advantageous as it can simplify the complex multi-step synthesis required for authentic sphingolipids. nih.gov

The choice of a dodecanol (B89629) (C12) derivative is not arbitrary; research has shown that the efficiency of certain enzymatic or cell-based sialylation processes is highest with an aliphatic chain of this length. nih.gov

Table 1: Synthesis Steps for a Lipid Mimetic of lyso-GM3

Step Reactants Reagents and Conditions Product Yield
1 Lactose Ac₂O, pyridine, DMF, 50 °C, 24 h Fully O-acetylated lactose 83.7%
2 Acetylated lactose, 2-azido-1-dodecanol BF₃·(C₂H₅)₂O, molecular sieves, 1,2-dichloroethane, 40 °C, 24 h Glycosylated azido-dodecanol derivative 31.7%
3 Product from Step 2 PPh₃, H₂O, DMF, 50 °C, 20h Lipid mimetic of lyso-GM3 (2-amino-dodecanol linked to lactose) 91.6%

This table is based on the synthetic scheme for a lyso-GM3 mimetic, which is a precursor to the GM3 mimetic. nih.gov

Incorporation into Cyclotriphosphazene (B1200923) Structures

Cyclotriphosphazenes are inorganic heterocyclic rings consisting of alternating phosphorus and nitrogen atoms, typically with two substituents on each phosphorus atom (formula: (N=P)₃). The most common starting material is hexachlorocyclotriphosphazene (N₃P₃Cl₆), where the chlorine atoms are reactive and can be substituted by nucleophiles.

Amino alcohols like this compound can react with N₃P₃Cl₆ to create a variety of complex, highly substituted structures. The reaction proceeds via nucleophilic substitution, where the amino and/or hydroxyl groups displace the chlorine atoms on the phosphazene ring. The reaction's outcome is highly dependent on the stoichiometry, the base used, and the chain length of the amino alcohol. researchgate.net

The reaction with a bifunctional nucleophile like this compound can lead to several product types:

Open-chain derivatives: Where only one of the functional groups (typically the more nucleophilic amine) reacts with a chlorine atom on the ring.

Spiro compounds: Where both the amino and hydroxyl groups from the same molecule react with the same phosphorus atom, forming a stable ring structure fused to the phosphazene ring. researchgate.net

Bridged (ansa) compounds: Where the amino and hydroxyl groups react with two different phosphorus atoms in the same phosphazene ring.

Studies on the reactions of N₃P₃Cl₆ with other amino alcohols have shown that the formation of spiro compounds is a common pathway. researchgate.net The long dodecyl chain of this compound would likely result in hexa-substituted cyclotriphosphazene derivatives with long, flexible side chains, potentially imparting properties like liquid crystallinity. researchgate.net These hybrid organic-inorganic structures are of interest for applications in materials science, including as flame retardants or advanced liquid crystals. researchgate.netgoogle.com

Table 2: Potential Reaction Products of Hexachlorocyclotriphosphazene with Amino Alcohols

Product Type Description Key Feature
Open Chain The amino alcohol is attached to the phosphazene ring by a single bond. P-N or P-O linkage
Spiro The amino alcohol forms a new ring by bonding to a single phosphorus atom via both its N and O atoms. Chelation to one P atom
Ansa (Bridged) The amino alcohol connects two different phosphorus atoms within the same ring. Intramolecular bridging
Fully Substituted All six chlorine atoms on the phosphazene ring are replaced by the amino alcohol. High degree of functionalization

This table summarizes findings from studies on various amino alcohols reacting with cyclotriphosphazenes. researchgate.net

Advanced Spectroscopic Characterization and Analytical Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a powerful, non-destructive technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

Proton NMR (¹H NMR) for Structural Elucidation

Proton NMR (¹H NMR) is instrumental in identifying the various proton environments within the 2-Amino-1-dodecanol molecule. The chemical shift (δ), reported in parts per million (ppm), indicates the electronic environment of a proton. In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the different types of protons can be observed.

The protons of the long alkyl chain (-(CH₂)₉-) typically appear as a complex multiplet in the upfield region of the spectrum, generally between 1.2 and 1.4 ppm. The terminal methyl group (-CH₃) protons usually resonate at the highest field, around 0.8-0.9 ppm, as a triplet. The protons on the carbon adjacent to the amino group (H-2) and the methylene (B1212753) protons adjacent to the hydroxyl group (H-1) are deshielded due to the electronegativity of the nitrogen and oxygen atoms, respectively. The signal for the H-2 proton appears as a multiplet, while the two H-1 protons often present as distinct multiplets due to their diastereotopic nature. The protons of the amine (-NH₂) and hydroxyl (-OH) groups are exchangeable and their chemical shifts can vary depending on the solvent, concentration, and temperature; they often appear as broad singlets.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Assignment Predicted Chemical Shift (ppm)
-CH₃ ~0.8-0.9
-(CH₂)₉- ~1.2-1.4
H-2 Deshielded multiplet
H-1 Diastereotopic multiplets
-NH₂ Broad singlet (variable)

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Analysis

Carbon-13 NMR (¹³C NMR) provides a detailed map of the carbon framework of this compound. Each unique carbon atom in the molecule gives a distinct signal in the ¹³C NMR spectrum.

The carbon of the terminal methyl group (-CH₃) is the most shielded and appears at the lowest chemical shift, typically around 14 ppm. The carbons of the long methylene chain (-(CH₂)₉-) resonate in the region of approximately 22-32 ppm. The carbon atom bonded to the amino group (C-2) and the carbon atom bonded to the hydroxyl group (C-1) are significantly deshielded. The C-2 carbon signal appears around 50-60 ppm, while the C-1 carbon signal is observed in the 60-70 ppm range. The exact chemical shifts can be influenced by the solvent and pH. Quantitative ¹³C NMR can be utilized to analyze the concentration of different species in a solution. tandfonline.comusn.no

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Assignment Predicted Chemical Shift (ppm)
-CH₃ ~14
-(CH₂)₉- ~22-32
C-2 ~50-60

Two-Dimensional NMR Techniques (e.g., COSY, HMQC)

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Multiple Quantum Coherence (HMQC), are invaluable for unambiguously assigning the proton and carbon signals and confirming the connectivity of the molecule. nih.govmdpi.com

COSY (¹H-¹H Correlation Spectroscopy): This experiment reveals scalar couplings between protons, typically those on adjacent carbon atoms. A COSY spectrum of this compound would show correlations between the H-1 protons and the H-2 proton, and between the H-2 proton and the protons on C-3 of the alkyl chain. This helps to trace the connectivity of the proton network within the molecule. walisongo.ac.id

HMQC (Heteronuclear Multiple Quantum Coherence): This technique correlates the chemical shifts of protons directly attached to carbon atoms. An HMQC spectrum of this compound would show a cross-peak for each C-H bond, directly linking the proton signal to the signal of the carbon it is attached to. This allows for the definitive assignment of both the ¹H and ¹³C NMR spectra. mdpi.comdcu.ie

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is essential for determining the molecular weight of a compound and can also be used for structural elucidation and purity assessment.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Ion Analysis

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing polar and thermally labile molecules like this compound. rockefeller.edu In positive ion mode ESI-MS, the molecule is typically protonated to form a pseudomolecular ion [M+H]⁺. For this compound (C₁₂H₂₇NO, molecular weight 201.35 g/mol ), the [M+H]⁺ ion would be observed at a mass-to-charge ratio (m/z) of approximately 202.22. uni.lu The high accuracy of ESI-MS allows for the confirmation of the elemental composition of the molecule. wiley-vch.deresearchgate.net Primary and secondary amines, such as this compound, generally ionize very well in positive ESI, yielding intact [M+H]⁺ ions. theanalyticalscientist.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is an excellent method for assessing the purity of volatile compounds like this compound and for identifying impurities. rsc.org

In a GC-MS analysis, the sample is first vaporized and separated based on its boiling point and affinity for the stationary phase in the GC column. The separated components then enter the mass spectrometer, where they are ionized, typically by electron ionization (EI), and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that serves as a "molecular fingerprint" for the compound. The mass spectra of the components in a sample can be compared with libraries of known spectra, such as the National Institute of Standard and Technology (NIST) library, for identification. notulaebotanicae.ro The retention time from the gas chromatograph and the mass spectrum together provide a high degree of confidence in the identification of the compound and any impurities present. informaticsjournals.co.inresearchgate.net

Vibrational Spectroscopy

Vibrational spectroscopy probes the vibrational energy levels of molecules. By analyzing the absorption of infrared radiation, it is possible to identify the specific functional groups present in a molecule, providing a molecular "fingerprint". nih.govresearchgate.net

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups within this compound. The molecule has a long aliphatic chain and two key functional groups: a primary amine (-NH₂) and a primary alcohol (-OH). Each of these groups, along with the alkyl backbone, absorbs infrared radiation at characteristic frequencies. numberanalytics.comspecac.com

The FT-IR spectrum of this compound is expected to display several key absorption bands:

O-H Stretching: A strong and broad absorption band is anticipated in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration in an alcohol functional group. core.ac.uklibretexts.org The broadening of this peak is due to intermolecular hydrogen bonding. For 1-dodecanol (B7769020), a related compound, this peak appears around 3369 cm⁻¹. researchgate.net

N-H Stretching: The primary amine group (-NH₂) typically shows two medium-intensity peaks in the 3200-3600 cm⁻¹ range. oregonstate.edu These two bands arise from the symmetric and asymmetric stretching vibrations of the N-H bonds. libretexts.org This can sometimes overlap with the broad O-H band.

C-H Stretching: Intense, sharp peaks are expected between 2850 cm⁻¹ and 3000 cm⁻¹. These are attributed to the symmetric and asymmetric stretching vibrations of the C-H bonds within the long methylene (-CH₂) and terminal methyl (-CH₃) groups of the dodecyl chain. researchgate.net For 1-dodecanol, these have been identified at 2925 and 2854 cm⁻¹. researchgate.net

N-H Bending: The scissoring vibration of the primary amine group typically results in a medium-to-strong absorption band around 1600 cm⁻¹.

C-O Stretching: The stretching vibration of the C-O bond in the primary alcohol is expected to produce a moderate to strong peak in the fingerprint region, typically around 1050-1150 cm⁻¹. libretexts.org A peak for the C-OH stretch in 1-dodecanol is reported at 1057 cm⁻¹. researchgate.net

The region of the spectrum between 1500 and 3500 cm⁻¹ is most commonly used to identify these key functional groups. specac.com

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Intensity
Alcohol (-OH)O-H Stretch3200–3600Strong, Broad
Primary Amine (-NH₂)N-H Stretch3200–3600Medium, Two Peaks
Alkyl (-CH₂, -CH₃)C-H Stretch2850–2960Strong, Sharp
Primary Amine (-NH₂)N-H Bend (Scissoring)~1600Variable
Primary Alcohol (C-OH)C-O Stretch1050–1150Moderate to Strong

Electronic Spectroscopy

Electronic spectroscopy analyzes the electronic transitions within a molecule that occur upon absorption of ultraviolet or visible light. libretexts.org This provides insights into the types of bonding and the presence of conjugated systems or chromophores.

Ultraviolet-Visible (UV-Vis) spectroscopy of this compound provides information about its potential for electronic transitions. Molecules absorb UV or visible light to promote an electron from a lower energy orbital, often the Highest Occupied Molecular Orbital (HOMO), to a higher energy orbital, the Lowest Unoccupied Molecular Orbital (LUMO). up.ac.za

The structure of this compound consists of a saturated alkyl chain with an amino group (-NH₂) and a hydroxyl group (-OH). It lacks traditional chromophores such as double bonds (C=C), carbonyl groups (C=O), or aromatic rings. vscht.cz The primary electronic transitions possible for saturated compounds with heteroatoms containing lone pairs of electrons (like the nitrogen in the amine and the oxygen in the alcohol) are σ → σ* and n → σ* transitions. matanginicollege.ac.in

σ → σ Transitions:* These transitions involve exciting an electron from a sigma (σ) bonding orbital to a sigma antibonding (σ*) orbital. They require very high energy and thus occur at short wavelengths (typically <150 nm), which is outside the range of standard UV-Vis spectrophotometers (200-700 nm). libretexts.orgmatanginicollege.ac.in

n → σ Transitions:* These transitions involve promoting a non-bonding electron (n) from the nitrogen or oxygen atom to a σ* antibonding orbital. They require less energy than σ → σ* transitions and typically occur in the 150-250 nm range. matanginicollege.ac.in While the amino and hydroxyl groups are considered auxochromes, their effect is most pronounced when attached to a chromophore, where they can shift the absorption maximum (λ_max) to longer wavelengths. vscht.cz

Given that this compound is a saturated amino alcohol, it is not expected to show significant absorption in the standard UV-Vis region (200-700 nm). The relevant transitions occur at wavelengths below 200 nm.

Type of TransitionOrbitals InvolvedExpected Absorption Region (nm)Required Molecular Feature
n → σNon-bonding electron to sigma antibonding150–250Saturated compound with heteroatoms (N, O)
σ → σSigma bonding to sigma antibonding<150All saturated C-C and C-H bonds

Chromatographic Methods for Separation and Analysis

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. crsubscription.com It is fundamental in synthetic chemistry for monitoring reactions and for purifying products.

Thin Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used to monitor the progress of a chemical reaction, assess compound purity, and identify components in a mixture. sigmaaldrich.comlibretexts.orgnih.gov In the synthesis of this compound, TLC can be used to track the disappearance of starting materials and the appearance of the final product.

The separation is based on the differential partitioning of components between a stationary phase (typically silica (B1680970) gel or alumina (B75360) coated on a plate) and a mobile phase (a solvent or solvent mixture). nih.gov For amino acids and related amino alcohols, which are polar compounds, specific solvent systems are employed. crsubscription.com A common mobile phase for separating amino compounds is a mixture of n-butanol, acetic acid, and water. nih.govresearchgate.net

To monitor a reaction, small spots of the starting material, the reaction mixture at different time points, and a co-spot (a mixture of starting material and the reaction mixture) are applied to a baseline on the TLC plate. libretexts.org As the mobile phase ascends the plate, components separate based on their polarity; less polar compounds travel further up the plate (higher Retention Factor, R_f), while more polar compounds have stronger interactions with the stationary phase and travel shorter distances (lower R_f). libretexts.org After development, the plate is visualized, often using a stain like ninhydrin, which reacts with primary and secondary amines to produce characteristically colored spots (usually purple). crsubscription.com The progress of the reaction is confirmed by the diminishing intensity of the starting material spot and the increasing intensity of the product spot.

ParameterDescriptionExample for this compound Analysis
Stationary Phase A thin layer of adsorbent material.Silica gel or Alumina on a glass or aluminum plate. nih.gov
Mobile Phase A solvent system that moves up the plate.n-butanol : acetic acid : water (e.g., 60:25:15 v/v). nih.gov
Application Spotting samples on the baseline.Starting materials, reaction mixture, and co-spot. libretexts.org
Visualization Method to see the separated spots.UV light or chemical stain (e.g., Ninhydrin spray for amines). crsubscription.com
Analysis Comparing the R_f values of spots.Monitor disappearance of reactant spot and appearance of product spot. researchgate.net

Column chromatography is a preparative technique used to purify chemical compounds from a mixture on a larger scale than TLC. column-chromatography.com Flash chromatography is an advancement that uses pressure to speed up the flow of the mobile phase, leading to faster and more efficient separations. rochester.edu

For the purification of this compound, the crude product is loaded onto the top of a column packed with a stationary phase, typically silica gel. column-chromatography.com However, basic compounds like amines can interact strongly and irreversibly with the acidic silanol (B1196071) groups on the surface of standard silica gel, leading to poor separation, significant peak tailing, and low recovery. kinesis-australia.com.au To mitigate this, two common strategies are employed:

Modified Mobile Phase: A small amount of a basic modifier, such as triethylamine (B128534) (1-2%), is added to the eluent (e.g., a hexane/ethyl acetate (B1210297) gradient). The modifier competes with the amine product for the active sites on the silica, improving the peak shape and elution. kinesis-australia.com.au

Amine-Functionalized Silica: A specialty stationary phase, such as aminopropyl-modified silica (NH₂-silica), can be used. This provides a basic surface that repels the basic amine compound, leading to a controlled and reproducible separation without the need for a mobile phase modifier. kinesis-australia.com.aubiotage.com

The choice of eluent is guided by preliminary TLC analysis. The polarity of the solvent system is gradually increased to elute the compounds from the column, and the collected fractions are analyzed by TLC to identify those containing the pure product. column-chromatography.com

TechniqueStationary PhaseCommon Mobile Phase SystemsPurpose
Column/Flash Chromatography Standard Silica GelHexane/Ethyl Acetate with 1-2% Triethylamine; Dichloromethane/Methanol with modifier. kinesis-australia.com.auresearchgate.netPurification by separating the target compound from impurities and unreacted starting materials.
Column/Flash Chromatography Amine-Functionalized Silica (NH₂-Silica)Hexane/Ethyl Acetate; Dichloromethane/Methanol. kinesis-australia.com.aubiotage.comPurification of basic compounds without mobile phase modifiers, preventing peak tailing.

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) for Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) and its advanced counterpart, Ultra-High-Performance Liquid Chromatography (UHPLC), stand as cornerstone techniques for the separation, identification, and quantification of chemical compounds. For amino-containing molecules such as this compound, HPLC is often the method of choice for analysis. helsinki.fi UHPLC, by utilizing smaller particle-sized columns, offers enhanced resolution, greater sensitivity, and faster analysis times, making it particularly valuable for complex mixtures and trace-level quantification. helsinki.finih.gov

A significant analytical challenge for this compound is its chirality, existing as a pair of enantiomers. Standard reversed-phase HPLC columns, such as octadecylsilane (B103800) (ODS, C18) or octylsilane (B1236092) (C8), are generally incapable of resolving enantiomers because they interact identically with the achiral stationary phase. nih.gov To achieve chiral separation, two primary strategies are employed:

Chiral Stationary Phases (CSPs): These columns contain a chiral selector immobilized onto the support material. Polysaccharide-based CSPs, derived from cellulose (B213188) or amylose, are widely recognized for their versatility in separating a broad range of racemic compounds, including amino alcohols. mdpi.comresearchgate.net The separation occurs due to the differential formation of transient diastereomeric complexes between the enantiomers and the CSP, allowing one to be retained longer than the other. These separations can be performed under various mobile phase conditions, including reversed-phase, polar organic, and normal-phase modes. researchgate.netchromatographytoday.com

Chiral Derivatization: This indirect approach involves reacting the racemic analyte with a chiral derivatizing agent to form a pair of diastereomers. nih.gov These diastereomers possess different physical properties and can be separated on a conventional, achiral HPLC column. nih.gov For example, reagents like Nα-(5-Fluoro-2,4-dinitrophenyl)-l-leucinamide (l-FDLA) are used to derivatize amino acids and related compounds, enabling their separation and quantification via LC-MS/MS. nih.gov

For quantitative analysis, the choice of detector is crucial. Since this compound lacks a significant UV-absorbing chromophore, conventional UV detection may offer limited sensitivity. Alternative detection methods such as Refractive Index (RI) detection, which is used for analyzing aliphatic alcohols, can be employed. shodex.com More commonly, an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (MS) is used. A certificate of analysis for the related compound 1this compound (B15352) Hydrochloride reported a purity of 99.51% as determined by HPLC with ELSD detection. lgcstandards.com

UHPLC coupled with tandem mass spectrometry (UHPLC-MS/MS) provides exceptional sensitivity and selectivity for quantitative studies. nih.gov Method validation for such quantitative analyses typically involves assessing linearity, precision, recovery, and the limits of detection (LOD) and quantification (LOQ). researchgate.net

Table 1: Exemplary UHPLC-MS/MS Method Validation Parameters This table presents typical validation data from UHPLC-MS/MS methods used for analyzing related chemical structures, illustrating the quantitative capability of the technique. Specific values for this compound would require experimental determination.

ParameterTypical Performance MetricReference
Linearity (R²) > 0.99 researchgate.net
Limit of Detection (LOD) 0.03–0.44 µg/kg researchgate.net
Limit of Quantification (LOQ) 0.10–0.88 µg/kg researchgate.net
Mean Recovery 80% – 110% researchgate.net
Precision (RSD) < 9% researchgate.net

Capillary Electrophoresis for Analytical Separations

Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. It offers advantages of high efficiency, short analysis times, and minimal sample consumption. researchgate.net CE is particularly well-suited for the analysis of charged or chargeable species like amino alcohols.

For chiral compounds, CE provides a powerful alternative to chiral HPLC for enantiomeric separations. The separation of the enantiomers of this compound can be achieved by adding a chiral selector to the background electrolyte (BGE). The selector forms transient diastereomeric complexes with the enantiomers, which then exhibit different effective mobilities, leading to their separation.

Key approaches for the chiral CE separation of amino alcohols include:

Chiral Counter-ions in Non-Aqueous CE (NACE): Enantiomeric separation of amino alcohols has been demonstrated in non-aqueous methanolic BGEs using divalent dipeptides as chiral counter-ions. researchgate.net The non-aqueous environment can enhance the molecular interactions necessary for chiral recognition.

Surfactant Additives: Surfactants can be added to the BGE to modify the separation. google.comresearchgate.net At concentrations below the critical micellar concentration, surfactant monomers can engage in hydrophobic interactions with analytes, altering their electrophoretic mobility and improving separation between different components. google.com

Capillary Electrochromatography (CEC): This hybrid technique combines elements of HPLC and CE. A capillary is packed with a stationary phase, and the mobile phase is driven by electroosmotic flow. Monolithic columns, sometimes prepared using 1-dodecanol as a porogen in the polymerization mixture, can be used to create the stationary phase for these separations. chromatographytoday.combyu.edu

Table 2: Strategies for the Separation of Amino Alcohols and Related Compounds by Capillary Electrophoresis

TechniqueSelector / AdditiveSeparation PrincipleReference(s)
Non-Aqueous CE (NACE) Divalent DipeptidesFormation of diastereomeric ion-pairs with chiral counter-ions in a non-aqueous environment. researchgate.net
Free Solution CE Anionic Surfactants (e.g., Alkylsulfonates)Hydrophobic interaction with analytes, modifying electrophoretic mobility and improving resolution. google.com
Capillary Electrochromatography (CEC) Monolithic Stationary PhaseChromatographic partitioning combined with electrophoretic separation. chromatographytoday.combyu.edu

Elemental Analysis for Stoichiometric Validation

Elemental analysis is a cornerstone analytical procedure for determining the mass fractions of carbon (C), hydrogen (H), nitrogen (N), and other elements within a pure compound. The experimentally determined percentages are compared against the theoretically calculated values based on the compound's molecular formula. This comparison serves to validate the compound's stoichiometry and is a critical measure of its purity.

For this compound, the molecular formula is C₁₂H₂₇NO, with a molecular weight of 201.35 g/mol . nih.gov The theoretical elemental composition is calculated as follows:

Carbon (C): 71.59%

Hydrogen (H): 13.51%

Nitrogen (N): 6.96%

Oxygen (O): 7.95%

While experimental data for the free base was not available in the reviewed literature, a certificate of analysis for the closely related compound, 1this compound Hydrochloride (C₁₂H₂₇NO·HCl), provides a practical example of stoichiometric validation. lgcstandards.com

Table 3: Elemental Analysis Data for 1this compound Hydrochloride (C₁₂H₂₈ClNO)

ElementTheoretical %Experimental Results %Reference
Carbon (C) 60.60%60.79% lgcstandards.com
Hydrogen (H) 11.87%12.01% lgcstandards.com
Nitrogen (N) 5.89%5.86% lgcstandards.com

The close correlation between the theoretical and experimental values in the provided analysis validates the elemental composition and high purity of the analyzed batch of 1this compound Hydrochloride. lgcstandards.com

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations of 2-Amino-1-dodecanol

Quantum chemical calculations, primarily based on Density Functional Theory (DFT) or ab initio methods, are fundamental for understanding the electronic structure and stability of molecular systems. These calculations are essential for predicting a molecule's most stable conformations and its reactivity.

Geometry optimization is a core quantum chemical procedure used to determine the most stable three-dimensional arrangement of atoms in a molecule by minimizing its total energy. For this compound, this involves identifying the optimal bond lengths, bond angles, and dihedral angles that define its lowest energy conformer. Given its long alkyl chain and two polar functional groups (hydroxyl and amino), this compound is expected to exhibit various conformers, with the most stable ones likely influenced by intramolecular hydrogen bonding between the -OH and -NH₂ groups.

Electronic structure analysis, following geometry optimization, provides critical insights into the distribution of electrons within the molecule. This includes the calculation of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are indicative of a molecule's electron-donating and electron-accepting capabilities, respectively. Other properties such as partial atomic charges, dipole moments, and electrostatic potential maps can also be derived, offering a deeper understanding of the molecule's polarity and regions prone to electrophilic or nucleophilic attack. While specific detailed computational data for this compound's geometry and electronic structure were not found in the provided search results, similar analyses are routinely performed on related amino alcohols and long-chain compounds to understand their fundamental chemical properties mdpi.comrsc.orgresearchgate.net.

Quantum chemical calculations can accurately predict various spectroscopic properties, including Infrared (IR), Raman, Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectra. These predictions are derived from the optimized molecular geometry and electronic structure. For this compound, theoretical IR and Raman spectra would show characteristic vibrational modes associated with the O-H stretching, N-H stretching, C-H stretching, and various bending vibrations of the alkyl chain and functional groups. The presence of intramolecular hydrogen bonding, for instance, would manifest as shifts in the O-H and N-H stretching frequencies compared to their non-hydrogen-bonded counterparts.

Similarly, theoretical NMR chemical shifts for ¹H and ¹³C nuclei can be predicted, providing valuable data for experimental identification and structural elucidation. UV-Vis spectroscopy predictions would be less prominent for this compound as it lacks extensive conjugated systems, but could indicate n→σ* or n→π* transitions involving the lone pairs on oxygen and nitrogen. Such computational predictions are crucial for interpreting experimental spectra and confirming molecular structures. While specific predicted spectroscopic data for this compound were not directly available in the search results, the methodology is well-established for similar molecules nih.gov.

Molecular Dynamics Simulations of this compound Systems

Molecular Dynamics (MD) simulations are powerful computational tools used to study the time-dependent behavior of molecular systems. Unlike static quantum chemical calculations, MD simulations allow for the investigation of dynamic processes such as conformational changes, diffusion, and interactions within a system over a period of time, typically from nanoseconds to microseconds. For this compound, MD simulations can provide insights into its behavior in various environments, such as in solution, at interfaces, or within a lipid bilayer.

MD simulations typically involve solving Newton's equations of motion for a system of interacting atoms, governed by a defined force field. This enables the study of:

Conformational Dynamics: How the long alkyl chain and the amino alcohol head group move and change their orientation over time.

Self-Assembly: If studied in concentrated solutions or at interfaces, MD can reveal how this compound molecules aggregate, form micelles, or arrange themselves into ordered structures, similar to studies on 1-dodecanol (B7769020) and dodecylamine (B51217) nih.govresearchgate.net.

Solvent Interactions: The nature and strength of interactions between this compound and solvent molecules (e.g., water), including the formation and breaking of hydrogen bonds.

Studies on related compounds, such as 1-dodecanol, have utilized MD simulations to understand collective dynamics, hydrogen bonding networks, and mesoscale structuring in liquid phases nih.gov. Similarly, MD simulations have been applied to mixed dodecylamine-dodecanol systems to clarify molecular arrangement and synergistic effects at interfaces, including detailed characterization of molecular aggregation, orientation, angle distributions, and hydrogen bond distributions researchgate.net. While direct MD simulation data for systems solely of this compound were not found, the principles and applications observed for related long-chain amphiphiles are directly transferable.

Investigation of Intermolecular Interactions and Hydrogen Bonding Networks

The presence of both a hydroxyl (-OH) and an amino (-NH₂) group in this compound makes it highly capable of forming extensive intermolecular hydrogen bonding networks. Computational methods are invaluable for characterizing these interactions, which dictate many of the compound's physical properties, such as solubility, aggregation behavior, and phase transitions.

Quantum chemical calculations, such as those employing Symmetry-Adapted Perturbation Theory (SAPT) or energy decomposition analysis, can quantify the strength and nature of various intermolecular forces (electrostatic, exchange-repulsion, induction, and dispersion) between this compound molecules or between this compound and other molecules (e.g., solvent, co-solutes). DFT calculations can also be used to iteratively determine the equilibrium state and binding enthalpies between interacting molecules mdpi.com.

For amino alcohols, hydrogen bonding is a dominant intermolecular interaction. Studies on other amino alcohol salts have revealed diverse hydrogen bonding patterns, including NH₃⁺···⁻OOC heterosynthons and interactions between NH₃⁺ and OH groups, leading to distinct connectivity motifs and polymorphism mdpi.commdpi.com. The long alkyl chain of this compound would also contribute significant van der Waals interactions, influencing its self-assembly and interfacial behavior, as seen in mixed dodecylamine-dodecanol systems where van der Waals interactions between surfactant chains and hydrogen bonds between head groups play important roles researchgate.net.

A conceptual representation of the types of intermolecular interactions and their relative contributions could be presented in a table:

Interaction TypeDescriptionExpected Contribution for this compound
Hydrogen BondingBetween -OH and -NH₂ groups, and with solvent molecules (e.g., water)Strong, highly directional, crucial for solubility and aggregation.
Van der Waals ForcesBetween alkyl chains and overall molecular surfacesSignificant, especially for the long dodecyl chain, contributing to hydrophobic interactions and packing.
Electrostatic InteractionsBetween polar functional groups and charged species (if applicable)Moderate, influencing interactions with polar solvents or ions.

Mechanistic Elucidation of Reactions Involving this compound through Computational Modeling

Computational modeling, particularly DFT, is a powerful tool for elucidating the mechanisms of chemical reactions. For reactions involving this compound as a reactant, product, or catalyst, computational studies can map out reaction pathways, identify transition states, and calculate activation energies and reaction enthalpies. This provides a detailed understanding of the elementary steps involved, the rate-determining steps, and the factors influencing selectivity.

For instance, this compound (referred to as 1this compound (B15352) or AD) has been investigated computationally as an initiator for ring-opening polymerization of N-substituted glycine (B1666218) N-thiocarboxyanhydride (NNTA) to prepare α-hydroxyl-ω-aminotelechelic water-soluble polypeptoids researchgate.net. In such studies, DFT calculations are employed to investigate the reaction details, including the mechanism of polymerization.

More broadly, computational modeling can be applied to:

Catalytic Reactions: If this compound acts as a ligand or catalyst, computational studies can elucidate how it interacts with metal centers or other reactants, and how it influences the reaction pathway and stereoselectivity. For example, DFT calculations have been used to investigate organocatalyzed reactions involving amino alcohols unimi.it.

Synthesis Pathways: Understanding the energetics and barriers for different synthetic routes to or from this compound.

Enzyme-Catalyzed Transformations: If this compound or a related dodecylamine is a substrate for an enzyme, molecular modeling and molecular dynamics simulations can reveal how the molecule binds to the active site, the conformational changes it undergoes, and the mechanism of the enzymatic reaction muni.cz.

While specific detailed mechanistic elucidations for reactions solely involving this compound as a primary focus were not found in the provided search results, the methodologies (DFT, molecular modeling, MD) are well-established and routinely applied to understand the reactivity of such functionalized long-chain molecules acs.orgrsc.orgnih.gov.

Applications and Research Areas in Chemical Science

Role as Versatile Building Blocks in Advanced Organic Synthesis

Amino alcohols, including those with longer carbon chains, are well-recognized in organic synthesis due to the reactivity of both the amine and hydroxyl functionalities. They can participate in a wide array of reactions, such as amidation, esterification, and cyclization, leading to complex molecular architectures.

The amino alcohol motif is a common feature in many biologically active molecules and pharmaceuticals. For instance, related amino alcohols derived from 1-dodecanol (B7769020) have been synthesized and evaluated for their antitubercular activity, demonstrating the relevance of dodecyl chain-containing amino alcohols in medicinal chemistry scielo.br. While specific examples of 2-amino-1-dodecanol directly serving as a chiral building block in the synthesis of complex pharmaceuticals are not extensively detailed in the immediate literature, the general class of amino alcohols is crucial for pharmaceutical development, often enhancing drug efficacy and selectivity biosynth.com. The presence of a chiral center at C-2 in this compound (if synthesized enantioselectively) further augments its potential as a building block for stereoselective syntheses, which are critical in drug discovery.

Chemical scaffolds are fundamental molecular frameworks upon which more complex structures can be built for research purposes, including drug discovery and materials science. Compounds such as 12-(t-Boc-amino)-1-dodecanol, an isomer with a protected amino group at the 12th position, are explicitly recognized as versatile building blocks for synthesizing high-quality research chemicals and useful scaffolds, including those for pharmaceuticals and agrochemicals biosynth.com. Given the structural similarity, this compound is expected to possess similar utility as a scaffold due to its reactive amino and hydroxyl groups, which can be selectively functionalized to create diverse molecular libraries for various research applications.

Materials Science and Interface Phenomena

The amphiphilic nature of molecules possessing both hydrophobic (the dodecyl chain) and hydrophilic (amino and hydroxyl groups) segments makes them particularly relevant in materials science, especially concerning interfacial phenomena.

This compound is inherently amphiphilic. This property allows such molecules to self-assemble at interfaces, such as the air-water interface, forming organized structures like monolayers. For example, 1this compound (B15352), an isomer of this compound, has been shown to be an amphiphilic molecule capable of forming monolayers on cell surfaces, such as the Caco2 cell line biosynth.com. These films, composed of fatty acids, can exhibit functional properties, including phosphatase activity at neutral pH biosynth.com. The ability to form ordered interfacial films is crucial for applications ranging from lubrication and coatings to biological membrane models and drug delivery systems. The long hydrocarbon chain of this compound provides the necessary hydrophobicity, while the polar amino and hydroxyl groups provide hydrophilicity, enabling its surface activity and potential for monolayer formation.

Emulsion liquid membrane (ELM) systems are advanced separation technologies used for extracting and concentrating various chemical species. These systems typically consist of an aqueous source phase, an organic membrane phase, and an aqueous receiving phase msrjournal.commdpi.com. While much of the research on long-chain alcohols in ELM systems focuses on 1-dodecanol (n-dodecanol) as a membrane solvent for applications like the reduction and separation of p-nitrophenol mdpi.comresearchgate.net, the presence of the amino group in this compound could introduce additional functionalities. The amine group could act as a carrier or a reactive site within the membrane phase, potentially enhancing selectivity or facilitating chemical reactions during transport. However, specific applications of this compound in ELM systems are not explicitly detailed in the provided search results, with related studies primarily mentioning 1-dodecanol mdpi.comresearchgate.netuio.nomdpi.com.

The bifunctional nature of this compound makes it a promising candidate for integration into polymer architectures. Both the amine and hydroxyl groups can serve as initiation points or participate in polymerization reactions, allowing for the incorporation of the dodecyl chain and the amino functionality into the polymer backbone or as pendant groups. This integration can modify polymer properties such as hydrophobicity, biocompatibility, and reactivity.

For instance, 1this compound has been utilized in the chemoenzymatic synthesis and chemical recycling of poly(ester-urethane)s researchgate.netmdpi.com. It was used in the preparation of urethane-containing hydroxy acid monomers, which subsequently polymerized to produce high-molecular-weight poly(ester-urethane)s mdpi.com. This demonstrates the utility of long-chain amino alcohols in creating polymers with specific thermal and mechanical properties, as well as enabling their chemical recyclability via enzymatic degradation researchgate.netmdpi.com. While 1-dodecanol has been used as an initiator in the ring-opening polymerization of lactide and glycolide (B1360168) to synthesize poly(lactic-co-glycolic acid) (PLGA) copolymers uni.lu, the amino group in this compound offers additional avenues for polymer functionalization and cross-linking that are not available with simple alcohols. The ability to introduce specific end groups or alter polymer backbones through such building blocks is crucial for developing advanced polymeric materials with tailored properties for various applications, including those in biomedical fields.

Catalysis and Ligand Design

The integration of amino and hydroxyl functionalities within a single molecule, as seen in this compound, positions it as a valuable chiral building block in the development of advanced catalytic systems.

Chiral amino alcohols, including those with longer aliphatic chains like this compound, serve as fundamental precursors for synthesizing a diverse array of chiral ligands. These ligands are critical in metal-catalyzed transformations, where they impart stereoselectivity to reaction products. The design of such ligands often involves modifying the amino alcohol scaffold to optimize coordination with transition metals, influencing catalytic activity and enantioselectivity. While this compound itself may not be directly employed as a ligand in all cases, its structural motif is representative of the amino alcohol class frequently utilized in this capacity. nih.govresearchgate.netnih.gov

The "hydrogen borrowing" (also known as hydrogen auto-transfer) strategy is a powerful and atom-economical approach in organic synthesis, enabling the formation of C-C or C-N bonds without the need for external stoichiometric reductants or oxidants. This methodology typically involves a metal-catalyzed dehydrogenation of an alcohol to an aldehyde or ketone, followed by an intermediate reaction (e.g., amination or alkylation), and finally, hydrogenation of the intermediate using the "borrowed" hydrogen. csic.es

In the context of this compound, research has explored the hydrogen-borrowing alkylation of 1,2-amino alcohols, a class to which this compound belongs. This approach allows for the formation of new carbon-carbon bonds, expanding the scope of such reactions to include substrates with amine functionalities. Enantiopure 1,2-amino alcohols, often derived from amino acids, have been successfully employed in C-C bond-forming hydrogen-borrowing alkylation reactions. nih.gov This highlights the potential for this compound, as a 1,2-amino alcohol, to be a substrate in or a component influencing such catalytic amination or alkylation processes, particularly in the synthesis of more complex nitrogen-containing compounds.

Enantioselective catalysis is crucial for producing single enantiomers of chiral compounds, which are vital in pharmaceuticals and fine chemicals. This compound, as a chiral 1,2-amino alcohol, can contribute to this field in several ways. Its structure makes it a suitable synthon for the enantioselective synthesis of other chiral molecules. For instance, methods have been developed for the catalytic enantioselective synthesis of chiral 1,2-amino alcohol synthons through copper-catalyzed reductive coupling of N-substituted allyl equivalents with ketone electrophiles, achieving high levels of regio-, diastereo-, and enantioselectivity. nih.gov Similarly, ruthenium-catalyzed asymmetric transfer hydrogenation of unprotected α-ketoamines provides a facile synthetic route to chiral 1,2-amino alcohol-containing compounds with high enantioselectivities. nih.gov These developments illustrate how this compound, either as a product or a building block, plays a role in advancing enantioselective synthetic methodologies.

Bio-Inspired Chemistry and Biomimetic Systems

This compound's amphiphilic nature, stemming from its long hydrophobic chain and polar amino and hydroxyl groups, makes it particularly relevant in the design of molecules that mimic biological lipids.

This compound has been directly utilized in the design and synthesis of lipid mimetics for biological investigations. For example, 2-azido-1-dodecanol, a direct precursor to this compound, has been synthesized as a lipid mimetic of lyso-GM3 and GM3. rsc.org Further modifications, such as linking fully O-acetylated sialyllactose to 2-amino-dodecanol and subsequently adding stearic acid to the amino group, have yielded ceramide mimetics of GM3. rsc.org These synthetic lipid mimetics, characterized by a "simple 2-amino aliphatic chain" derived from this compound, have demonstrated biological effects similar to their authentic counterparts. Notably, lipid mimetics of GM3 and lyso-GM3 dimer, despite lacking the complex sphingosine (B13886) backbone, exhibited comparable inhibitory effects on EGF receptor tyrosine kinase. rsc.org This highlights the utility of this compound as a core structural element in simplified, yet functionally active, lipid analogues for probing biological pathways.

The use of this compound in the synthesis of ceramide mimetics provides a direct avenue for understanding structure-activity relationships (SAR) in glycolipid analogues. By systematically varying the structural components, researchers can elucidate how specific features, such as the length and nature of the aliphatic chain (contributed by this compound), or the presence of the amino and hydroxyl groups, influence the biological activity of these mimetics. The observation that lipid mimetics incorporating a 2-amino aliphatic chain can replicate the biological activity of more complex natural glycolipids, such as inhibiting EGFR tyrosine kinase, underscores the importance of the this compound moiety in defining the functional properties of these biomimetic systems. rsc.org Such studies contribute to a deeper understanding of how the molecular architecture of glycolipids dictates their interactions within biological systems, paving the way for the design of new therapeutic agents or biological probes.

Emerging Research Directions and Future Prospects

Integration with Flow Chemistry and Automated Synthetic Platforms

The synthesis of 2-Amino-1-dodecanol and its derivatives is poised for a technological leap through the adoption of continuous flow chemistry and automated synthesis. Traditional batch production methods often face challenges related to scalability, safety (especially with exothermic reactions), and process control. Flow chemistry, which involves performing reactions in a continuously flowing stream within a network of tubes or microreactors, offers precise control over parameters like temperature, pressure, and reaction time. acs.org This enhanced control can lead to higher yields, improved purity, and safer operating conditions, particularly for reactions like reductive amination or the reduction of corresponding amino acids. mdpi.comnih.gov

The modular nature of flow chemistry systems allows for the integration of multiple reaction and purification steps into a single, seamless process. nih.gov For a multi-step synthesis of a this compound derivative, this could involve sequential reactions where the output of one reactor is fed directly into the next, minimizing manual handling and potential for contamination.

Automated synthetic platforms represent a parallel advancement, enabling the rapid synthesis and screening of a large number of this compound derivatives. These systems can automatically manage reagent addition, reaction conditions, and purification, accelerating the discovery of new molecules with tailored properties. This is particularly valuable for creating libraries of compounds for structure-activity relationship studies.

Table 1: Comparison of Batch vs. Hypothetical Flow Synthesis for this compound
ParameterTraditional Batch SynthesisProjected Flow Chemistry Synthesis
Reaction Scalability Complex, requires reactor redesignSimpler, achieved by extending operation time ("scaling out")
Heat Transfer Limited by surface-area-to-volume ratio, potential for hot spotsExcellent, high surface-area-to-volume ratio ensures precise temperature control
Safety Higher risk with large volumes of reagents and exothermsInherently safer due to small reaction volumes at any given time
Process Control Less precise control over mixing and residence timePrecise control over stoichiometry, mixing, and residence time leading to higher consistency
Multi-step Integration Requires isolation and purification at each stepAllows for "telescoped" reactions, linking multiple steps without isolation

Advanced Spectroscopic Probes for In Situ Reaction Monitoring

Understanding and optimizing the synthesis of this compound requires detailed knowledge of reaction kinetics, the formation of intermediates, and the consumption of reactants. Advanced spectroscopic techniques, particularly when used in situ (directly within the reaction vessel), provide a window into the reaction as it happens. researchgate.net Process Analytical Technology (PAT) using probes like Fourier Transform Infrared (FTIR) and Raman spectroscopy allows for real-time, non-invasive monitoring. nih.govnih.govresearchgate.net

For the synthesis of this compound, an FTIR probe integrated into a batch or flow reactor could track the disappearance of a carbonyl peak (from a ketone precursor) and the appearance of C-N and O-H stretching vibrations, signaling the formation of the product. nih.gov Similarly, Raman spectroscopy, which is particularly effective in aqueous media and for tracking changes in carbon-carbon bonds, can monitor the conversion of functional groups in real-time. acs.orgspectroscopyonline.com This continuous data stream enables precise determination of reaction endpoints, detects the formation of byproducts, and facilitates rapid process optimization, ensuring higher product quality and resource efficiency. nih.gov

Table 2: Key Spectroscopic Signals for Monitoring this compound Synthesis
Functional GroupSpectroscopic TechniqueApproximate Wavenumber (cm-1)Significance in Reaction Monitoring
-NH2 (Amine) FTIR3300-3500 (stretch)Appearance indicates product formation.
-OH (Alcohol) FTIR3200-3600 (broad stretch)Appearance confirms hydroxyl group presence in the product.
C=O (Ketone precursor) FTIR / Raman1680-1720 (stretch)Disappearance tracks consumption of the starting material.
C-N (Amine) FTIR / Raman1020-1250 (stretch)Appearance provides confirmation of C-N bond formation.
C-H (Alkyl Chain) FTIR2850-2960 (stretch)Serves as a stable internal reference during the reaction.

Rational Design of this compound Derivatives with Tailored Functionalities

The unique amphiphilic structure of this compound makes it an ideal scaffold for the rational design of new molecules with specific, enhanced functionalities. nih.gov Rational design involves making targeted chemical modifications to a parent structure to achieve a desired biological or chemical effect. By modifying the amino group, the hydroxyl group, or the alkyl chain, a diverse range of derivatives can be created.

For instance, quaternization of the amino group could enhance antimicrobial properties. Acylation of the amino or hydroxyl groups can be used to create novel surfactants or enzyme inhibitors. The long dodecyl chain can be altered—by introducing unsaturation or branching—to fine-tune the molecule's self-assembly behavior, critical for applications in materials science and drug delivery. nih.govresearchgate.net This design-led approach moves beyond serendipitous discovery to a more predictable and efficient method of developing high-value chemicals. rsc.org

Table 3: Examples of Rational Design Strategies for this compound Derivatives
Modification SiteChemical ModificationPotential Tailored FunctionalityExample Application
Amino Group (-NH2) Alkylation (Quaternization)Enhanced antimicrobial/antifungal activityTopical antiseptics, preservative agents
Hydroxyl Group (-OH) EsterificationModified solubility, pro-drug designPharmaceuticals, specialty esters
Amino Group (-NH2) AcylationCreation of novel amphiphilic amidesSpecialty surfactants, gelling agents
Alkyl Chain (-C12H25) Introduction of FluorineIncreased hydrophobicity and stabilityAdvanced materials, functional coatings
Both Amino & Hydroxyl Chelation to a metal centerCatalytic activityAsymmetric synthesis ligands

Sustainable and Circular Economy Approaches for Production and Utilization of Amino Alcohols

The future of chemical manufacturing is intrinsically linked to sustainability and the principles of a circular economy. dkshdiscover.comweforum.org For this compound, this involves a paradigm shift in both its production and end-of-life considerations. Sustainable production focuses on reducing environmental impact through greener synthetic routes. mdpi.com A key area of research is biocatalysis, which uses enzymes or whole microorganisms to perform chemical transformations. nih.govnih.gov Enzymes like transaminases or engineered amine dehydrogenases can convert bio-based precursors (e.g., hydroxy ketones derived from fatty acids) into chiral amino alcohols with high selectivity under mild, aqueous conditions, significantly reducing waste and energy consumption compared to traditional chemical methods. frontiersin.orgnih.govresearchgate.net The use of renewable feedstocks, such as fatty alcohols derived from plant oils or microbial fermentation, further decouples production from finite petrochemical resources. kao.comnih.govresearchgate.net

A circular economy approach considers the entire lifecycle of the molecule. renewablematter.euazom.com This involves designing this compound derivatives for recyclability or biodegradability. For applications where the molecule is part of a larger product (e.g., a polymer or formulation), strategies for its recovery and reuse are being explored. This "design-for-circularity" mindset aims to minimize waste by keeping molecules in use for as long as possible, thereby reducing the need for virgin material production and mitigating environmental pollution. nih.gov

Table 4: Sustainable and Circular Approaches for this compound
ApproachPrincipleSpecific Example for this compound
Sustainable Production Use of renewable feedstocks and green chemistrySynthesis from lauric acid (derived from coconut oil) using biocatalytic amination.
Biocatalysis Enzyme-catalyzed synthesis for high selectivity and mild conditionsEmploying an engineered amine dehydrogenase for the asymmetric synthesis of chiral this compound. frontiersin.orgnih.gov
Design for Degradability Creating derivatives that break down into non-toxic substancesIncorporating ester linkages that are susceptible to hydrolysis.
Recovery and Reuse Developing methods to reclaim the molecule from waste streamsImmobilizing a this compound-based catalyst on a solid support for easy recovery and recycling.
Waste Valorization Converting byproducts from synthesis into valuable materialsUsing side-stream products from feedstock processing to produce other chemicals.

Q & A

Q. Q1. What are the optimal synthetic routes for 2-Amino-1-dodecanol, and how can yield and purity be maximized?

Methodological Answer: Synthesis typically involves reductive amination of 1-dodecanol derivatives or nucleophilic substitution of halogenated dodecanols with ammonia. Key parameters include reaction temperature (40–80°C), solvent polarity (e.g., ethanol or THF), and catalyst selection (e.g., Raney nickel for reductive steps). Post-synthesis purification via column chromatography (silica gel, chloroform/methanol gradient) or recrystallization (using hexane/ethyl acetate) is critical for purity ≥95%. Monitor reaction progress using TLC (Rf ~0.3 in 9:1 hexane:ethyl acetate) and confirm purity via GC-MS or HPLC .

Q. Q2. How can spectroscopic techniques validate the structural integrity of this compound?

Methodological Answer:

  • NMR : Compare 1^1H NMR peaks (e.g., δ 2.7–3.1 ppm for NH2_2, δ 1.2–1.6 ppm for aliphatic chain) with reference spectra of analogous amino alcohols.
  • IR : Identify characteristic bands (e.g., 3300–3500 cm1^{-1} for NH stretching, 1050–1100 cm1^{-1} for C-O in alcohol).
  • Mass Spectrometry : Confirm molecular ion [M+H]+^+ at m/z 216.3 and fragmentation patterns using EI-MS. Cross-validate with computational simulations (e.g., DFT for vibrational modes) .

Advanced Research Questions

Q. Q3. What experimental strategies mitigate instability of this compound under varying pH and temperature?

Methodological Answer:

  • pH Stability : Conduct accelerated degradation studies (pH 2–12, 25–60°C) and monitor via UV-Vis spectroscopy (amine oxidation products absorb at 270–300 nm). Buffered solutions (pH 7–9) minimize decomposition.
  • Thermal Stability : Use DSC/TGA to determine decomposition onset temperatures. Store under inert gas (N2_2) at 2–8°C to prevent oxidation .

Q. Q4. How does the amphiphilic nature of this compound influence its self-assembly in aqueous systems?

Methodological Answer:

  • Critical Micelle Concentration (CMC) : Determine via surface tension measurements (drop volume tensiometry) or fluorescence probe methods (pyrene emission spectrum shifts).
  • Morphology Analysis : Use TEM or DLS to characterize micelle/vesicle size (expected 10–50 nm). Compare with computational models (MD simulations for packing parameters) .

Q. Q5. How can researchers resolve contradictions in reported thermodynamic properties (e.g., solubility, melting point)?

Methodological Answer:

  • Data Harmonization : Replicate measurements under standardized conditions (e.g., IUPAC guidelines for solubility: shake-flask method in deionized water at 25°C).
  • Error Analysis : Compare DSC data for melting points (±2°C variability) across labs. Use high-purity samples (>99%) and calibrate instruments with reference compounds (e.g., lauric acid) .

Experimental Design & Data Analysis

Q. Q6. What controls are essential when studying this compound’s reactivity in catalytic applications?

Methodological Answer:

  • Control Experiments : Include blank reactions (no catalyst), negative controls (non-amphiphilic amines), and positive controls (e.g., dodecylamine).
  • Kinetic Studies : Use pseudo-first-order conditions (excess substrate) and monitor via in-situ FTIR or 13^{13}C NMR .

Q. Q7. How can computational modeling predict this compound’s interactions with biological membranes?

Methodological Answer:

  • MD Simulations : Use GROMACS with lipid bilayer models (e.g., POPC). Parameterize force fields (e.g., CHARMM36) for amine-alcohol interactions.
  • Free Energy Calculations : Apply umbrella sampling to quantify permeation energetics. Validate with experimental partition coefficients (octanol-water) .

Safety & Handling Best Practices

Q. Q8. What PPE and engineering controls are critical for handling this compound?

Methodological Answer:

  • PPE : Nitrile gloves, lab coat, and ANSI-approved goggles. Use respiratory protection (NIOSH N95) if ventilation is inadequate.
  • Engineering Controls : Fume hoods with ≥100 fpm face velocity; avoid sparks/static (use grounded equipment) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.